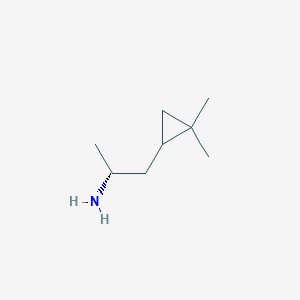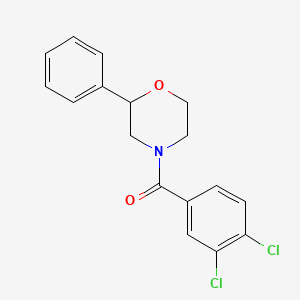![molecular formula C11H15NO2 B2393393 2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2196218-33-2](/img/structure/B2393393.png)
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
J147 was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in California. Stereodivergent syntheses techniques have been developed for the efficient synthesis of methyl 2-benzyloxycarbonylamino- (1S,2R)-cyclobutan-1-carboxylate from 2-methoxycarbonyl- (1R,2S)-cyclobutan-1-carboxylic acid.Molecular Structure Analysis
The molecular weight of 2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol is 193.246. The InChI Key is JTKMTFWZAVBPTA-UHFFFAOYSA-N.Chemical Reactions Analysis
Research into Rhodium-mediated trimerization of alkynes HC⋮CR (R = Ph, p-Tolyl) has led to the formation of new cyclobutadiene compounds. A palladium-catalyzed process involving carbon-carbon bond cleavage/formation has been developed to produce arylated benzolactones from 3- (2-hydroxyphenyl)cyclobutanones and aryl bromides.Wissenschaftliche Forschungsanwendungen
Stereodivergent Syntheses
Stereodivergent syntheses techniques have been developed for the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This method has enabled the production of enantiomeric β-amino acids, which are then self-condensed or coupled to generate enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Novel Compound Synthesis
Research into Rhodium-mediated trimerization of alkynes HC⋮CR (R = Ph, p-Tolyl) has led to the formation of new cyclobutadiene compounds. These findings underscore the potential for synthesizing novel compounds through unexpected reactions and expanding the toolbox for organic and organometallic chemistry applications (Lamata et al., 1996).
Palladium-catalyzed Reactions
A palladium-catalyzed process involving carbon-carbon bond cleavage/formation has been developed to produce arylated benzolactones from 3-(2-hydroxyphenyl)cyclobutanones and aryl bromides. This method highlights the versatility of cyclobutanones in complex organic synthesis, providing a pathway to synthesize various lactones with potential applications in medicinal chemistry and material science (Matsuda, Shigeno, & Murakami, 2008).
Oligonucleotide Synthesis
The 3-methoxy-4-phenoxybenzoyl group has been utilized for amino protection in the synthesis of oligodeoxyribonucleotides, demonstrating improved stability and efficiency in nucleic acid synthesis. This advancement contributes to the development of more stable and reliable methods for the synthesis of DNA and RNA oligomers, which are crucial for genetic research and therapeutic applications (Mishra & Misra, 1986).
Antimicrobial Activity
Schiff bases derived from 2,4-disubstituted thiazoles and 3-methoxysalicylaldehyde, along with their metal complexes, have been synthesized and found to exhibit antimicrobial activity. This research opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria and yeast, addressing a critical need in public health (Yilmaz & Cukurovalı, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methoxyanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(7-9)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMTFWZAVBPTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)

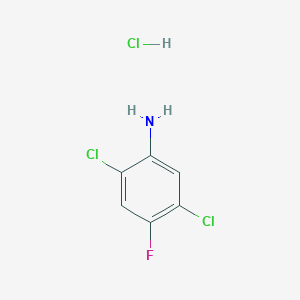
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393318.png)
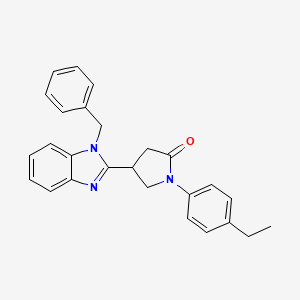
![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)
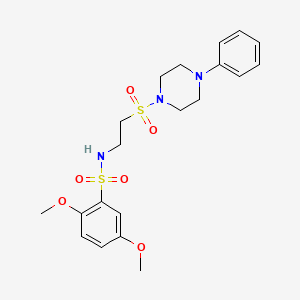
![2,6-difluoro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2393325.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2393326.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2393328.png)
